Piragliatin
Overview
Description
Piragliatin, also known as RO4389620, is a novel glucokinase activator. Glucokinase plays a crucial role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This compound has been shown to lower plasma glucose levels in both fasting and fed states, making it a promising therapeutic agent for the treatment of type 2 diabetes mellitus .
Preparation Methods
The synthesis of piragliatin involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the pyrazine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazine ring.
Introduction of the chloromethylsulfonyl group: This step involves the chlorination and sulfonation of the aromatic ring.
Formation of the cyclopentyl group: This involves the cyclization of appropriate precursors to form the cyclopentyl ring.
Coupling reactions: The final steps involve coupling the intermediates to form the complete this compound molecule.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This typically involves optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques.
Chemical Reactions Analysis
Piragliatin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the cyclopentyl ring.
Substitution: Substitution reactions can occur at the aromatic ring, particularly at the positions adjacent to the chloromethylsulfonyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Piragliatin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the mechanisms of glucokinase activation and the effects of glucokinase activators on glucose metabolism.
Biology: this compound is used in biological studies to investigate the role of glucokinase in glucose homeostasis and insulin secretion.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
Mechanism of Action
Piragliatin exerts its effects by activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation increases the enzymatic activity of glucokinase, leading to enhanced glucose metabolism. In pancreatic β-cells, this results in increased insulin secretion, while in hepatocytes, it promotes glucose uptake and glycogen synthesis. The overall effect is a reduction in plasma glucose levels .
Comparison with Similar Compounds
Piragliatin is part of a class of compounds known as glucokinase activators. Similar compounds include:
Dorzagliatin: Another glucokinase activator that has shown promise in clinical trials for the treatment of type 2 diabetes.
AZD1656: A glucokinase activator that has been investigated for its potential to lower blood glucose levels.
PF-04937319: A glucokinase activator that has been studied for its effects on glucose metabolism.
This compound is unique in its specific molecular structure and its ability to enhance β-cell function and glucose metabolism in both fasting and fed states. This makes it a promising candidate for the treatment of type 2 diabetes .
Properties
IUPAC Name |
(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANIURBPHCHMG-SWLSCSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048520 | |
Record name | Piragliatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625114-41-2 | |
Record name | Piragliatin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625114412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piragliatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRAGLIATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM1HR7IP1L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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